molecular formula C18H11NO6 B12707385 p-Benzoquinone, 2,5-dihydroxy-3-(p-nitrophenyl)-6-phenyl- CAS No. 1242-38-2

p-Benzoquinone, 2,5-dihydroxy-3-(p-nitrophenyl)-6-phenyl-

Cat. No.: B12707385
CAS No.: 1242-38-2
M. Wt: 337.3 g/mol
InChI Key: OZXGEUJRKOAVLV-UHFFFAOYSA-N
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Description

p-Benzoquinone, 2,5-dihydroxy-3-(p-nitrophenyl)-6-phenyl-: is a complex organic compound that belongs to the quinone family Quinones are characterized by their conjugated cyclic dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Benzoquinone, 2,5-dihydroxy-3-(p-nitrophenyl)-6-phenyl- typically involves multi-step organic reactions. One common method includes the oxidation of appropriate phenolic precursors using oxidizing agents such as peroxydisulfate salts. The reaction is usually carried out in an alkaline aqueous medium, sometimes with the addition of co-solvents like pyridine . The yields of the desired product can vary, but the simplicity of the reaction often makes it a preferred method.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods, focusing on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

p-Benzoquinone, 2,5-dihydroxy-3-(p-nitrophenyl)-6-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex quinones.

    Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone derivatives, hydroquinones, and substituted aromatic compounds.

Scientific Research Applications

p-Benzoquinone, 2,5-dihydroxy-3-(p-nitrophenyl)-6-phenyl- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying redox reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which p-Benzoquinone, 2,5-dihydroxy-3-(p-nitrophenyl)-6-phenyl- exerts its effects involves redox reactions. The compound can undergo reversible oxidation and reduction, which allows it to participate in electron transfer processes. These redox properties make it a valuable compound in various chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    p-Benzoquinone: The parent compound, which lacks the hydroxyl, nitrophenyl, and phenyl substituents.

    Hydroquinone: The reduced form of p-Benzoquinone, often used in skin-lightening products.

    2,5-Dihydroxy-p-benzoquinone: A similar compound with hydroxyl groups at the 2 and 5 positions.

Uniqueness

p-Benzoquinone, 2,5-dihydroxy-3-(p-nitrophenyl)-6-phenyl- is unique due to its specific substituents, which confer distinct chemical properties and potential applications. The presence of both hydroxyl and nitrophenyl groups enhances its reactivity and makes it a versatile compound for various scientific and industrial uses.

Properties

CAS No.

1242-38-2

Molecular Formula

C18H11NO6

Molecular Weight

337.3 g/mol

IUPAC Name

2,5-dihydroxy-3-(4-nitrophenyl)-6-phenylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C18H11NO6/c20-15-13(10-4-2-1-3-5-10)16(21)18(23)14(17(15)22)11-6-8-12(9-7-11)19(24)25/h1-9,20,23H

InChI Key

OZXGEUJRKOAVLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C(=C(C2=O)O)C3=CC=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

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